molecular formula C12H24O2 B14576395 Butan-2-yl 2,2-diethylbutanoate CAS No. 61666-30-6

Butan-2-yl 2,2-diethylbutanoate

Cat. No.: B14576395
CAS No.: 61666-30-6
M. Wt: 200.32 g/mol
InChI Key: WZFRBJUYKMHNNO-UHFFFAOYSA-N
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Description

Butan-2-yl 2,2-diethylbutanoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes a butan-2-yl group and a 2,2-diethylbutanoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 2,2-diethylbutanoate typically involves the esterification reaction between butan-2-ol and 2,2-diethylbutanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond. The general reaction can be represented as follows:

Butan-2-ol+2,2-diethylbutanoic acidH2SO4Butan-2-yl 2,2-diethylbutanoate+H2O\text{Butan-2-ol} + \text{2,2-diethylbutanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Butan-2-ol+2,2-diethylbutanoic acidH2​SO4​​Butan-2-yl 2,2-diethylbutanoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess alcohol and removal of water to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 2,2-diethylbutanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield butan-2-ol and 2,2-diethylbutanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Butan-2-ol and 2,2-diethylbutanoic acid.

    Reduction: Butan-2-ol and 2,2-diethylbutanol.

    Transesterification: A new ester and alcohol depending on the reactants used.

Scientific Research Applications

Butan-2-yl 2,2-diethylbutanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential effects on biological systems, including its metabolism and toxicity.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Butan-2-yl 2,2-diethylbutanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of butan-2-ol and 2,2-diethylbutanoic acid. These products can then undergo further metabolism in the body.

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: Another ester with a similar structure but different alkyl groups.

    Ethyl butanoate: An ester with a shorter alkyl chain.

    Methyl butanoate: A simpler ester with a single methyl group.

Uniqueness

Butan-2-yl 2,2-diethylbutanoate is unique due to its specific combination of butan-2-yl and 2,2-diethylbutanoate groups, which confer distinct chemical and physical properties. Its structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications.

Properties

CAS No.

61666-30-6

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

butan-2-yl 2,2-diethylbutanoate

InChI

InChI=1S/C12H24O2/c1-6-10(5)14-11(13)12(7-2,8-3)9-4/h10H,6-9H2,1-5H3

InChI Key

WZFRBJUYKMHNNO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C(CC)(CC)CC

Origin of Product

United States

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